molecular formula C12H15N3O3 B12989667 2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine

2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine

Cat. No.: B12989667
M. Wt: 249.27 g/mol
InChI Key: DKQGOYLOJPVMRE-UHFFFAOYSA-N
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Description

2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and dioxane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones to form the imidazo[1,2-a]pyridine core. The dioxane ring can be introduced through nucleophilic substitution reactions involving dioxane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine is unique due to its specific combination of the imidazo[1,2-a]pyridine and dioxane rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C12H15N3O3/c1-16-10-4-12-14-9(6-15(12)5-8(10)13)11-7-17-2-3-18-11/h4-6,11H,2-3,7,13H2,1H3

InChI Key

DKQGOYLOJPVMRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1N)C3COCCO3

Origin of Product

United States

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